N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methyl-pyrimidin-4-amine
Description
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5/c1-10-8-15(19-14-6-4-5-13(17)9-14)20-16(18-10)22-12(3)7-11(2)21-22/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMBWYTUEPQIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methyl-pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group , a pyrazole moiety , and a pyrimidine ring , which contribute to its lipophilicity and potential pharmacokinetic properties. The presence of the 3,5-dimethylpyrazole unit is significant for its biological interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. For instance, derivatives have been evaluated for their minimum inhibitory concentration (MIC) against various pathogens, with some exhibiting significant activity (MIC values as low as 0.22 μg/mL) .
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties, highlighting their potential therapeutic applications in inflammatory diseases .
- Enzyme Inhibition : Preliminary studies suggest that similar compounds may interact with phosphodiesterase enzymes, indicating a possible role in therapeutic interventions .
Synthesis
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Common methods include:
- Cyclization Reactions : Involves the reaction of appropriate precursors under specific conditions.
- Optimization Techniques : Utilizing solvents like dimethylformamide (DMF) and adjusting reaction temperatures can enhance the efficiency of synthesis .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Enzyme Interaction : Potential inhibition of key enzymes involved in disease processes.
- Receptor Modulation : Alteration of receptor signaling pathways that contribute to inflammatory responses or microbial resistance .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological profiles. The following table summarizes notable derivatives and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-6-methylpyridazin-3-one | Chlorophenyl group; pyridazine ring | Antimicrobial |
| 4-(3-Chloroanilino)-2-methylpyridazinone | Aniline derivative; pyridazine ring | Anti-inflammatory |
| 3-Methylpyridazinone Derivative | Methyl substitution; pyridazine ring | Analgesic |
These comparisons illustrate how the unique combination of functional groups in this compound may contribute to its distinct biological profile compared to other derivatives .
Case Studies and Research Findings
Recent studies have focused on the antimicrobial efficacy of pyrazole derivatives similar to this compound. For example:
- In Vitro Studies : A series of pyrazole derivatives were synthesized and tested against pathogens like Staphylococcus aureus, demonstrating significant antibacterial activity and biofilm inhibition .
- Resistance Mechanisms : Research has also explored the resistance mechanisms employed by pathogens against these compounds, providing insights into their therapeutic potential and limitations .
Comparaison Avec Des Composés Similaires
Key Research Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF3) enhance target binding and metabolic stability, while electron-donating groups (e.g., OMe) improve solubility and hydrogen-bond interactions .
Synthetic Feasibility : Pyrimidine derivatives are accessible via high-yield routes (e.g., 77% for compound 2t), supporting scalability for drug development .
Structural Flexibility : Modifications to the core heterocycle (e.g., triazine, pyrazolo-pyrimidine) allow tuning of drug-likeness parameters such as LogP and molecular volume .
Q & A
Basic: What synthetic strategies are optimal for preparing N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methyl-pyrimidin-4-amine with high purity?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a primary pyrimidine intermediate (e.g., 2-chloro-6-methylpyrimidin-4-amine) reacts with 3-chloroaniline under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or DMSO at 80–100°C. The 3,5-dimethylpyrazole moiety is introduced via Suzuki-Miyaura coupling or direct substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. HR-MS and ¹H/¹³C NMR validate structural integrity .
Basic: How can structural conformation and intermolecular interactions of this compound be characterized?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving the pyrimidine-pyrazole dihedral angle and substituent orientations. Intramolecular N–H⋯N hydrogen bonding (e.g., between pyrimidine N and pyrazole NH) stabilizes the planar core, while weak C–H⋯π or C–H⋯O interactions govern crystal packing. Computational tools (DFT or molecular mechanics) predict torsion angles and electrostatic potentials, which correlate with SCXRD data. Vibrational modes (FT-IR) and π→π* transitions (UV-Vis) further confirm electronic interactions .
Advanced: How do substituent variations (e.g., 3-chlorophenyl vs. fluorophenyl) impact biological target affinity?
Methodological Answer:
Comparative SAR studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) reveal that the 3-chlorophenyl group enhances hydrophobic binding to kinase ATP pockets (e.g., KCa2 channels), while fluorophenyl analogs exhibit reduced potency due to steric/electronic mismatches. Docking simulations (AutoDock Vina) show the chloro substituent’s van der Waals interactions with residues like Leu273 and Phe314, critical for stabilizing ligand-receptor complexes. Bioassays (IC₅₀) against cancer cell lines (e.g., MCF-7) validate these trends .
Advanced: What experimental approaches resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. To address this:
- Reproducibility: Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine for kinase inhibition).
- Analytical Rigor: Employ LC-MS/MS to verify compound integrity in biological matrices.
- Meta-Analysis: Cross-reference bioactivity datasets (e.g., PubChem AID 1259351) to identify outliers. For example, conflicting IC₅₀ values may stem from differential cell permeability or metabolite interference .
Advanced: How does polymorphism affect the compound’s physicochemical and pharmacological properties?
Methodological Answer:
Polymorph screening (via solvent evaporation or slurry conversion) identifies forms with distinct dissolution rates and bioavailability. For instance, Form I (monoclinic) may exhibit 3× faster dissolution than Form II (triclinic) due to looser crystal packing. Stability studies (TGA/DSC) under accelerated conditions (40°C/75% RH) assess hygroscopicity and degradation pathways. Pharmacokinetic modeling (GastroPlus) predicts how polymorphism alters Cₘₐₓ and AUC in vivo .
Advanced: What strategies optimize the compound’s selectivity against off-target enzymes?
Methodological Answer:
- Fragment-Based Design: Replace the 6-methyl group with bulkier substituents (e.g., trifluoromethyl) to sterically block off-target binding.
- Proteomic Profiling: Use kinome-wide selectivity panels (e.g., DiscoverX Eurofins) to identify promiscuous interactions.
- Covalent Modification: Introduce electrophilic warheads (e.g., acrylamides) targeting non-conserved cysteine residues in the active site .
Advanced: How can metabolic stability be improved without compromising potency?
Methodological Answer:
- Deuterium Incorporation: Replace labile C–H bonds (e.g., pyrimidine C4-H) with deuterium to slow CYP450-mediated oxidation.
- Prodrug Design: Mask the amine group as a phosphate ester or carbamate, enhancing solubility and delaying hepatic clearance.
- In Silico ADMET: Tools like Schrödinger’s QikProp predict logP, CYP3A4 affinity, and hERG liability to guide structural tweaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
